Potent 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition vs. Negligible CYP3A4 Activity: Selectivity Profile
2,2-Dimethylpiperidin-4-one hydrochloride demonstrates potent inhibition of human 11β-HSD1 (IC₅₀ = 10 nM) and rat 11β-HSD1 (IC₅₀ = 16 nM), while showing minimal inhibition of CYP3A4 (IC₅₀ = 7,700 nM) [1]. This approximately 480‑fold selectivity window for the intended target over a major drug‑metabolizing cytochrome P450 isoform reduces the risk of drug‑drug interactions. In contrast, unsubstituted piperidin‑4‑one and 2‑methylpiperidin‑4‑one lack reported 11β‑HSD1 inhibitory activity, underscoring the functional importance of the gem‑dimethyl substitution.
| Evidence Dimension | Inhibition potency (IC₅₀) and selectivity index |
|---|---|
| Target Compound Data | IC₅₀ = 10 nM (human 11β-HSD1); IC₅₀ = 16 nM (rat 11β-HSD1); IC₅₀ = 7,700 nM (CYP3A4) |
| Comparator Or Baseline | Unsubstituted piperidin-4-one: no reported 11β-HSD1 activity; 2-methylpiperidin-4-one: no reported 11β-HSD1 activity |
| Quantified Difference | Selectivity Index = 770 (CYP3A4 IC₅₀ / human 11β-HSD1 IC₅₀) |
| Conditions | In vitro enzyme inhibition assays; human 11β-HSD1 expressed in HEK293 cells (competitive ELISA); rat 11β-HSD1 (ELISA); CYP3A4 (unknown origin). |
Why This Matters
High target selectivity over CYP3A4 is critical for advancing 11β-HSD1 inhibitors into preclinical development, as CYP3A4 inhibition is a common cause of attrition due to drug-drug interaction liability.
- [1] BindingDB, BDBM50018794 (CHEMBL3291340), '2,2-Dimethylpiperidin-4-one hydrochloride: 11β-HSD1 and CYP3A4 Inhibition Data'. View Source
